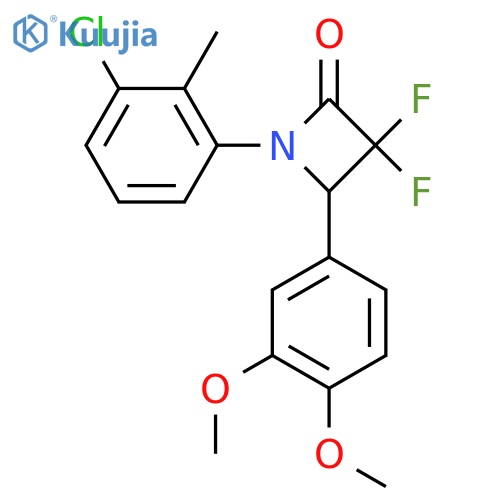Cas no 522603-58-3 (1-(3-Chloro-2-methylphenyl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one)

1-(3-Chloro-2-methylphenyl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one 化学的及び物理的性質
名前と識別子
-
- 522603-58-3
- Z56843452
- 1-(3-chloro-2-methylphenyl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one
- EN300-26609891
- AKOS034460443
- 1-(3-Chloro-2-methylphenyl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one
-
- インチ: 1S/C18H16ClF2NO3/c1-10-12(19)5-4-6-13(10)22-16(18(20,21)17(22)23)11-7-8-14(24-2)15(9-11)25-3/h4-9,16H,1-3H3
- InChIKey: BEVIMFXHUFRLSR-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1C)N1C(C(C1C1C=CC(=C(C=1)OC)OC)(F)F)=O
計算された属性
- 精确分子量: 367.0786774g/mol
- 同位素质量: 367.0786774g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 507
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.8Ų
- XLogP3: 4.2
1-(3-Chloro-2-methylphenyl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26609891-0.05g |
1-(3-chloro-2-methylphenyl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one |
522603-58-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-(3-Chloro-2-methylphenyl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one 関連文献
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
S. Ahmed Chem. Commun., 2009, 6421-6423
1-(3-Chloro-2-methylphenyl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-oneに関する追加情報
1-(3-Chloro-2-methylphenyl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one: A Comprehensive Overview
The compound with CAS No. 522603-58-3, known as 1-(3-Chloro-2-methylphenyl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and chemical synthesis. This compound is characterized by its complex structure, which includes a azetidinone ring system substituted with various functional groups. The presence of chlorine, methyl, methoxy, and fluoro groups introduces unique electronic and steric properties that make this compound a promising candidate for various applications.
The azetidinone ring system at the core of this molecule is a four-membered ring containing one oxygen atom and one nitrogen atom. This structure is highly strained due to the small ring size, which can lead to interesting reactivity and potential for bioactivity. The substitution pattern of the azetidinone ring plays a crucial role in determining its chemical properties. In this case, the azetidinone is substituted with two phenyl groups at positions 1 and 4. One phenyl group is further substituted with chlorine and methyl groups at positions 3 and 2, respectively. The other phenyl group carries two methoxy groups at positions 3 and 4.
The presence of chlorine in the molecule introduces electron-withdrawing effects, which can influence the electronic properties of the aromatic rings. Similarly, the methoxy groups are electron-donating substituents that can enhance the electron density of their respective aromatic rings. These substituents not only affect the electronic properties but also contribute to the steric bulk of the molecule. The fluoro groups at positions 3 and 3' on the azetidinone ring add further complexity to the structure by introducing additional electron-withdrawing effects and enhancing the overall stability of the molecule.
Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery. Its unique structure makes it a candidate for targeting various biological pathways. For instance, research has shown that azetidinone-containing compounds can exhibit inhibitory activity against certain enzymes involved in disease progression. The combination of different functional groups in this molecule provides a versatile platform for further modification and optimization to enhance its bioactivity.
The synthesis of 1-(3-Chloro-2-methylphenyl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one involves a series of carefully designed steps to assemble its complex structure. Key steps include Friedel-Crafts alkylation or acylation reactions to introduce substituents on aromatic rings, followed by cyclization reactions to form the azetidinone ring system. The use of modern synthetic techniques such as microwave-assisted synthesis or catalytic methods has enabled researchers to achieve higher yields and better purity in the synthesis process.
In terms of applications, this compound has shown promise in several areas beyond drug discovery. Its unique electronic properties make it a potential candidate for use in materials science applications such as semiconductors or optoelectronic devices. Additionally, its ability to form stable complexes with metal ions suggests potential applications in catalysis or metalloorganic chemistry.
Recent advancements in computational chemistry have provided deeper insights into the molecular properties of this compound. Quantum mechanical calculations have been used to study its electronic structure, reactivity profiles, and potential interactions with biological targets. These studies have revealed that certain conformations of the molecule are more favorable for binding to specific protein pockets or enzyme active sites.
In conclusion, CAS No. 522603-58-3 represents a cutting-edge organic compound with a wealth of opportunities for research and development. Its complex structure combines multiple functional groups that contribute to its unique chemical properties and potential applications across various fields. As ongoing research continues to uncover new insights into its properties and uses, this compound stands out as a valuable asset in modern chemical science.
522603-58-3 (1-(3-Chloro-2-methylphenyl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one) Related Products
- 1153970-76-3(2-(butane-2-sulfonyl)acetonitrile)
- 2171140-66-0(2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid)
- 1808648-33-0(2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide)
- 1805280-07-2(2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)
- 1361680-47-8(4-(2,5-Dichlorophenyl)-2,3-difluoropyridine)
- 1334148-93-4(2-(2,2-difluoroethenyl)oxy-1-(4-fluorophenyl)ethan-1-one)
- 2089314-91-8(4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine)
- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)
- 690245-04-6(N-4-(3,5-dimethylpiperidine-1-carbonyl)phenyl-2,5-dimethylbenzene-1-sulfonamide)
- 1806538-28-2(1-Bromo-3-(3-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one)




